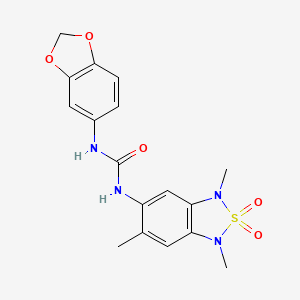

1-(2H-1,3-benzodioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)urea

Description

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)urea features a urea core bridging two aromatic systems:

- A 1,3-benzodioxol-5-yl moiety, which is a methylenedioxy-substituted benzene ring known for enhancing lipophilicity and metabolic stability in pharmaceuticals .

Synthesis: While direct synthesis details are unavailable in the evidence, analogous compounds (e.g., benzimidazoles, thiadiazoles) are synthesized via cyclization reactions or urea-forming condensations. For example, benzodioxol-containing compounds often utilize catalytic methods (e.g., La(OTf)₃ for dioxane-diones or TiCl₄ for multicomponent reactions ).

Applications: Urea derivatives are widely explored as kinase inhibitors, antimicrobial agents, or enzyme modulators due to hydrogen-bonding capabilities .

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O5S/c1-10-6-13-14(21(3)27(23,24)20(13)2)8-12(10)19-17(22)18-11-4-5-15-16(7-11)26-9-25-15/h4-8H,9H2,1-3H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYMMLQYJPQOEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)NC3=CC4=C(C=C3)OCO4)N(S(=O)(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)urea typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and benzothiadiazole intermediates, followed by their coupling through a urea linkage. Common reagents and conditions might include:

Reagents: Isocyanates, amines, catalysts.

Conditions: Controlled temperature, inert atmosphere, solvent selection.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)urea can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms, potentially altering the electronic properties.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, affecting the compound’s stability.

Substitution: Replacement of functional groups, modifying the compound’s reactivity.

Common Reagents and Conditions

Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, potentially leading to derivatives with altered chemical and physical properties.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)urea may have applications in various fields:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-(2H-1,3-benzodioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)urea would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

Binding to active sites: Inhibiting or activating enzyme functions.

Modulating signaling pathways: Affecting cellular processes and responses.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Physicochemical Properties

- Lipophilicity: The benzodioxol group increases hydrophobicity compared to non-aromatic urea analogs. The sulfonamide in the benzothiadiazole group may enhance solubility via polar interactions .

- Hydrogen Bonding: The urea NH groups enable strong hydrogen bonding, critical for target binding, compared to ester or fused-ring systems (e.g., isobenzofuranone) .

- Conformational Flexibility : The benzothiadiazole’s sulfonamide group introduces rigidity versus more flexible thiadiazole or benzimidazole derivatives .

Biological Activity

Chemical Structure and Properties

The compound features a unique structure characterized by a benzodioxole moiety and a benzothiadiazole derivative. The molecular formula is , and its IUPAC name reflects its intricate structure. The presence of multiple functional groups within the molecule suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₄O₄S |

| Molecular Weight | 348.37 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Antitumor Activity

Recent studies have indicated that compounds similar to 1-(2H-1,3-benzodioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-5-yl)urea exhibit significant antitumor properties. Research conducted on various cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis.

Case Study: In Vitro Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, the compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed:

- IC50 Values :

- MCF-7: 12 µM

- A549: 15 µM

These values indicate a promising level of potency against these cancer types.

The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cell cycle regulation and apoptosis pathways. It is hypothesized that it interacts with the Bcl-2 family proteins , promoting apoptosis in malignant cells while sparing normal cells.

Antimicrobial Activity

Additionally, preliminary investigations have suggested that this compound possesses antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Toxicity and Safety Profile

While the biological activity is promising, toxicity studies are crucial for understanding the safety profile of the compound. Current research indicates that at therapeutic doses, it exhibits low toxicity in animal models. Long-term studies are ongoing to evaluate chronic exposure effects.

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(2H-1,3-benzodioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)urea, and how can reaction conditions be systematically optimized?

A1. The synthesis involves three key steps:

Formation of the benzodioxole moiety : Cyclization of catechol derivatives with formaldehyde under acidic conditions .

Preparation of the benzothiadiazole core : Condensation of thioamide precursors with methylating agents (e.g., dimethyl sulfate) to introduce the trimethyl and dioxo groups .

Coupling via urea linkage : Use carbodiimides (e.g., EDC or DCC) in anhydrous DMF or THF to join the two moieties. Yield optimization requires pH control (6.5–7.5) and inert atmosphere .

Methodological Tip : Employ Design of Experiments (DoE) to optimize variables (temperature, solvent polarity, stoichiometry). For example, a central composite design can identify critical factors affecting yield .

Q. Q2. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

A2.

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons in the benzodioxole region (δ 6.5–7.0 ppm) and methyl groups (δ 2.5–3.0 ppm) on the benzothiadiazole core .

- ¹³C NMR : Confirm the urea carbonyl (δ 155–160 ppm) and sulfone groups (δ 120–125 ppm for S=O) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., methyl group positioning on benzothiadiazole) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. Q3. What preliminary assays are recommended to evaluate its biological activity?

A3.

- Enzyme Inhibition : Screen against kinases (e.g., PKC isoforms) or phosphodiesterases using fluorescence polarization assays. The benzothiadiazole sulfone group may act as a hydrogen-bond acceptor .

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare with analogs lacking the benzodioxole group .

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to establish IC₅₀ values. Note: Methyl groups on benzothiadiazole may reduce off-target toxicity .

Advanced Research Questions

Q. Q4. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?

A4.

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to kinases (e.g., MAPK). Focus on urea’s hydrogen-bonding with catalytic lysine and benzodioxole’s π-π stacking .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å), binding free energy (MM/PBSA) .

- Validation : Compare predicted binding modes with mutagenesis (e.g., alanine scanning of key residues) or SPR (surface plasmon resonance) for affinity measurements .

Q. Q5. How can contradictions in biological activity data (e.g., varying IC₅₀ across studies) be resolved?

A5.

- Source Analysis : Check purity (HPLC ≥95%), solvent effects (DMSO vs. aqueous buffer), and cell line genetic drift .

- Dose-Response Reproducibility : Use 8-point dilution series with technical triplicates. Apply Hill slope analysis to confirm sigmoidal curves .

- Off-Target Profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify confounding targets .

Q. Q6. What strategies enhance metabolic stability for in vivo studies?

A6.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl on benzodioxole) to improve oral bioavailability .

- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using luminescent substrates. Modify methyl groups on benzothiadiazole to reduce metabolism .

- Pharmacokinetics : Conduct rodent studies with LC-MS/MS quantification. Key parameters: t₁/₂ >4 hr, Cₘₐₓ >1 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.